molecular formula C8H8BrN3 B2366001 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine CAS No. 2361635-74-5

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine

Cat. No. B2366001
CAS RN: 2361635-74-5
M. Wt: 226.077
InChI Key: SDDBRNKFEUPRFQ-UHFFFAOYSA-N
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Description

“6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine” is a heterocyclic compound. It belongs to a class of chemicals called imidazo[1,2-b]pyridazines. This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular weight of “this compound” is 226.08 . The InChI code for this compound is 1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 .


Chemical Reactions Analysis

Imidazopyridine, the core structure of “this compound”, is one of the important fused bicyclic 5–6 heterocycles . It is synthesized from the easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a molecular weight of 226.08 .

Scientific Research Applications

Synthesis of B-Fused Carbazoles as Potential Antitumor Agents

6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine derivatives have been used in the synthesis of new b-fused carbazoles. These carbazoles are being investigated for their potential as antitumor agents. The 6-substituted carbazolediesters, derived from this compound, serve as key building blocks in creating these compounds (Haider et al., 2014).

Development of Positron Emission Tomography Radiotracers

Compounds derived from this compound have been synthesized and evaluated for binding to amyloid plaques in vitro. These derivatives show potential for use in the development of novel positron emission tomography (PET) radiotracers for imaging amyloid plaques in the brain, which is significant in the study of neurodegenerative diseases (Zeng et al., 2010).

Antitumor Activity in Liver Carcinoma

Compounds synthesized from this compound have been evaluated for antitumor activity against liver carcinoma cancer cell lines (HEPG2-1). Some derivatives, such as pyrazolo[1,5-a]pyrimidine, have shown promising antitumor activity, indicating the potential of these compounds in cancer therapy (Gomha, Zaki, & Abdelhamid, 2015).

Synthesis of Sulfonamide and Amide Derivatives for Antimicrobial Activity

New sulfonamide and amide derivatives containing this compound have been synthesized for potential antimicrobial activity. These compounds have been tested against various bacterial strains, showing potential in the development of new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Research in Peripheral Benzodiazepine Receptors

Derivatives of this compound have been studied for their binding affinity to Peripheral Benzodiazepine Receptors (PBR). This research is important for understanding the function of PBR and its potential therapeutic applications (Katsifis, Barlin, Mattner, & Dikić, 2004).

Safety and Hazards

The safety information for “6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBRNKFEUPRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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